

Technical Guide: N-Methyl-(3-chloro-4-methoxy)benzylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE
Cat. No.:	B267823

[Get Quote](#)

CAS Number: 372117-85-6

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **N-Methyl-(3-chloro-4-methoxy)benzylamine**, a derivative of a key pharmaceutical intermediate. Due to the limited publicly available data on the N-methylated compound, this guide focuses on the synthesis and properties of its immediate precursor, 3-Chloro-4-methoxybenzylamine, and presents a detailed, logical protocol for its subsequent N-methylation.

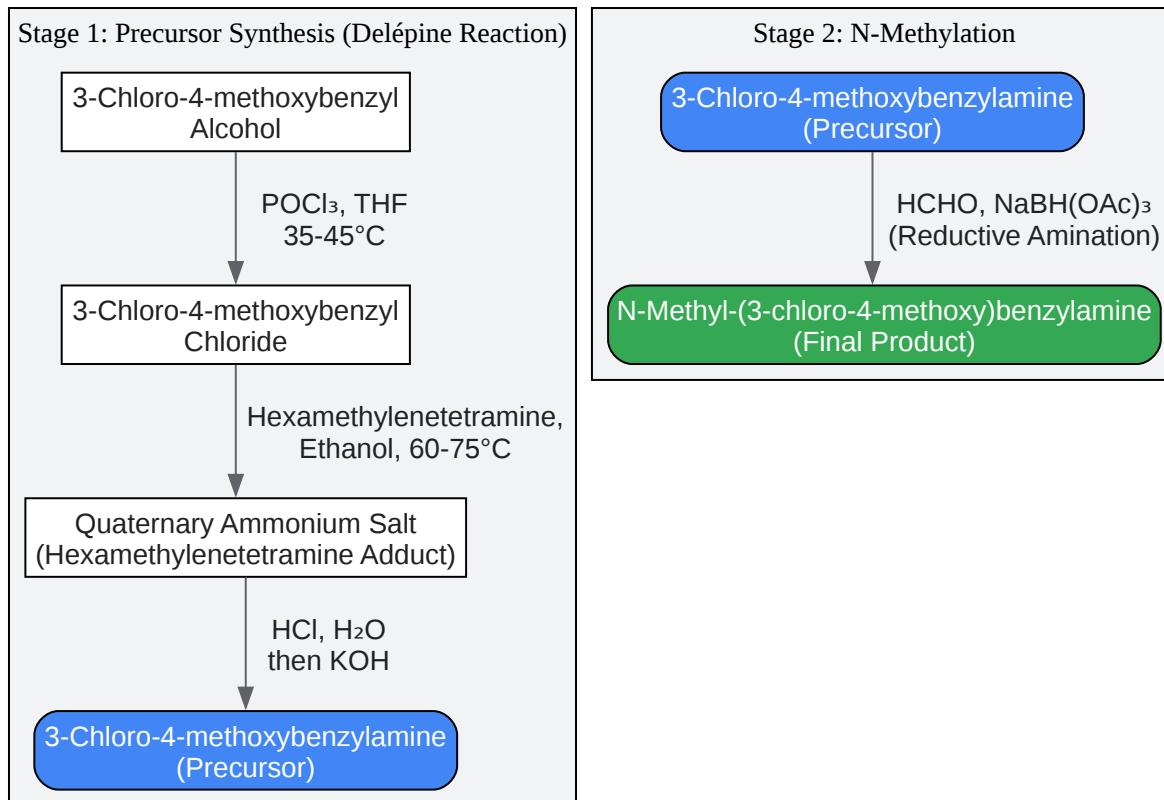
Introduction

N-Methyl-(3-chloro-4-methoxy)benzylamine (CAS No. 372117-85-6) is a substituted secondary amine. It is the N-methyl derivative of 3-Chloro-4-methoxybenzylamine, a critical building block in the synthesis of Avanafil, a potent and highly selective phosphodiesterase-5 (PDE-5) inhibitor used for the treatment of erectile dysfunction. The structural modification from a primary to a secondary amine can significantly alter the pharmacological profile, including receptor binding affinity, metabolic stability, and pharmacokinetic properties. Therefore, **N-Methyl-(3-chloro-4-methoxy)benzylamine** represents a compound of interest for structure-activity relationship (SAR) studies in the development of new therapeutic agents.

Physicochemical Properties

Quantitative data for **N-Methyl-(3-chloro-4-methoxy)benzylamine** is not readily available. The following table summarizes the known properties of its precursor, 3-Chloro-4-methoxybenzylamine, and its hydrochloride salt, which are essential for its synthesis and handling.

Property	3-Chloro-4-methoxybenzylamine	3-Chloro-4-methoxybenzylamine HCl	Data Source(s)
CAS Number	115514-77-7	41965-95-1	[1] [2]
Molecular Formula	C ₈ H ₁₀ ClNO	C ₈ H ₁₁ Cl ₂ NO	[1] [2]
Molecular Weight	171.62 g/mol	208.08 g/mol	[1] [2]
Appearance	Liquid	Solid	[1] [3]
Purity	≥ 98%	≥ 97%	[1] [3]
Boiling Point	Not specified	263.5 °C at 760 mmHg	[3]
Melting Point	Not specified	250-255 °C	[3]
Solubility	Not specified	Soluble in Methanol	[3]
InChI Key	OCNMSDZALRAYEX-UHFFFAOYSA-N	IKWWOZCEHOYKAO-UHFFFAOYSA-N	[1] [2]


Synthesis Pathway

The synthesis of **N-Methyl-(3-chloro-4-methoxy)benzylamine** can be logically achieved in a two-stage process:

- Synthesis of the Precursor: Production of 3-Chloro-4-methoxybenzylamine from a suitable starting material.
- N-Methylation: Introduction of a methyl group to the primary amine of the precursor.

A robust and high-yield method for synthesizing the precursor starts from 3-chloro-4-methoxybenzyl alcohol. This multi-step process, known as the Delépine reaction, involves

chlorination, formation of a quaternary ammonium salt, and subsequent hydrolysis.

[Click to download full resolution via product page](#)

Proposed synthetic workflow for **N-Methyl-(3-chloro-4-methoxy)benzylamine**.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the precursor and its subsequent N-methylation.

Synthesis of 3-Chloro-4-methoxybenzylamine (Precursor)

This protocol is adapted from established industrial methods and involves three main steps.[\[4\]](#)

[\[5\]](#)

Step 1: Chlorination of 3-Chloro-4-methoxybenzyl Alcohol

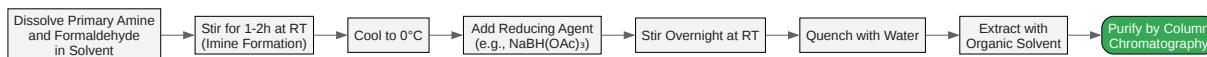
- Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, dissolve 3-chloro-4-methoxybenzyl alcohol (1 equivalent) in tetrahydrofuran (THF).
- Reagent Addition: To the solution, add phosphorus oxychloride (POCl_3 , 1.0-1.5 equivalents) dropwise while maintaining the temperature.
- Reaction: Heat the mixture to 35-45°C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Work-up: Cool the reaction mixture and carefully quench with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 3-chloro-4-methoxybenzyl chloride.

Step 2: Formation of the Quaternary Ammonium Salt

- Reaction Setup: Dissolve the crude 3-chloro-4-methoxybenzyl chloride from the previous step in ethanol.
- Reagent Addition: Add hexamethylenetetramine (urotropine, 1.0-1.2 equivalents) to the solution.
- Reaction: Heat the mixture to 60-75°C and stir. The formation of the quaternary ammonium salt precipitate will be observed. Continue heating until the reaction is complete.
- Isolation: Cool the mixture and collect the precipitate by filtration. Wash the solid with cold ethanol and dry to obtain the quaternary ammonium salt.

Step 3: Hydrolysis to the Primary Amine

- Reaction Setup: Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.


- Reaction: Heat the mixture to 40-50°C to facilitate hydrolysis.
- Work-up: After the reaction is complete, cool the solution. Adjust the pH to be alkaline (pH > 7) with potassium hydroxide (KOH).
- Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, 3-Chloro-4-methoxybenzylamine, can be further purified by vacuum distillation to achieve high purity ($\geq 99.3\%$).[4]

N-Methylation of 3-Chloro-4-methoxybenzylamine (Proposed Protocol)

This proposed protocol for reductive amination is a standard and effective method for the N-methylation of primary amines.

- Reaction Setup: In a round-bottomed flask, dissolve 3-Chloro-4-methoxybenzylamine (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
- Reagent Addition: Add aqueous formaldehyde (37% solution, 1.1-1.5 equivalents) to the stirred solution.
- Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
- Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH_4) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), portion-wise.
- Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC or LC-MS analysis indicates the consumption of the starting material.
- Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude **N-Methyl-(3-chloro-4-**

(4-methoxy)benzylamine can be purified by column chromatography on silica gel to yield the final product.

[Click to download full resolution via product page](#)

Experimental workflow for the proposed N-methylation via reductive amination.

Applications in Research and Drug Development

As a derivative of a known pharmacophore for PDE-5 inhibition, **N-Methyl-(3-chloro-4-methoxy)benzylamine** is a valuable compound for:

- Structure-Activity Relationship (SAR) Studies: Investigating how the N-methylation affects binding affinity and selectivity for PDE-5 or other related enzymes.
- Lead Optimization: Serving as a new building block for the synthesis of novel compounds with potentially improved pharmacokinetic or pharmacodynamic profiles compared to existing drugs like Avanafil.
- Metabolic Studies: The N-methyl group can influence the metabolic fate of the molecule. N-demethylation is a common metabolic pathway, and studying this compound can provide insights into the metabolism of related drugs.^[6]

This technical guide provides a foundational understanding of **N-Methyl-(3-chloro-4-methoxy)benzylamine**, focusing on its synthesis from a readily accessible precursor. The detailed protocols and workflows are intended to support researchers and scientists in the fields of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-4-methoxy-benzylamine | CymitQuimica [cymitquimica.com]
- 2. 3-Chloro-4-methoxybenzylamine hydrochloride | C8H11Cl2NO | CID 2764287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Ketobemidone - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Technical Guide: N-Methyl-(3-chloro-4-methoxy)benzylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b267823#n-methyl-3-chloro-4-methoxy-benzylamine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

